

Application Notes and Protocols: Use of Probucol-13C3 in Stable Isotope Dilution Assays

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Compound of Interest

Compound Name: Probucol-13C3

Cat. No.: B15555332

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Introduction

Probucol is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Stable isotope dilution (SID) analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high specificity and accuracy.[4] This document provides detailed application notes and protocols for the use of **Probucol-13C3**, a stable isotope-labeled internal standard, in such assays. **Probucol-13C3** is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of Probucol in human plasma, adapted from published methodologies.[6][7][8] The use of **Probucol-13C3** as an internal standard is expected to yield similar or improved performance.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	2.5 - 6000 ng/mL
Correlation Coefficient (r)	> 0.998
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	2.5 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) Sample	Nominal Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	7.5	< 5.0	< 6.0	95 - 105
Medium QC	750	< 4.5	< 5.5	94 - 104
High QC	5000	< 4.0	< 5.0	96 - 106

Table 3: Recovery and Matrix Effect

Parameter	Value
Extraction Recovery	93.02% - 104.12%
Matrix Effect	Minimal with co-eluting internal standard

Experimental Protocols

This section details a representative protocol for the quantification of Probucol in human plasma using **Probucol-13C3** and LC-MS/MS.

Materials and Reagents

- Probucol analytical standard
- **Probucol-13C3** internal standard

- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium formate
- Formic acid
- Ethyl ether (or other suitable extraction solvent)
- Dichloromethane (or other suitable extraction solvent)

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Probucol and **Probucol-13C3** in acetonitrile.
- Working Standard Solutions: Serially dilute the Probucol stock solution with acetonitrile:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., at concentrations of 25, 50, 100, 500, 1000, 2500, 5000, and 60000 ng/mL).
- Internal Standard Working Solution: Dilute the **Probucol-13C3** primary stock solution with acetonitrile to a final concentration of 500 ng/mL.
- QC Samples: Prepare QC samples by spiking known concentrations of Probucol into blank human plasma at low, medium, and high levels (e.g., 7.5, 750, and 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μ L of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the **Probucol-13C3** internal standard working solution (500 ng/mL) to each tube and vortex briefly.

- Add 500 μ L of extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 97:3, v/v).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- MRM Transitions:
 - Probucol: Q1: 515.5 m/z -> Q3: 236.1 m/z[6][7]

- **Probucol-13C3**: Q1: 518.5 m/z -> Q3: 239.1 m/z (predicted, requires empirical optimization)
- Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

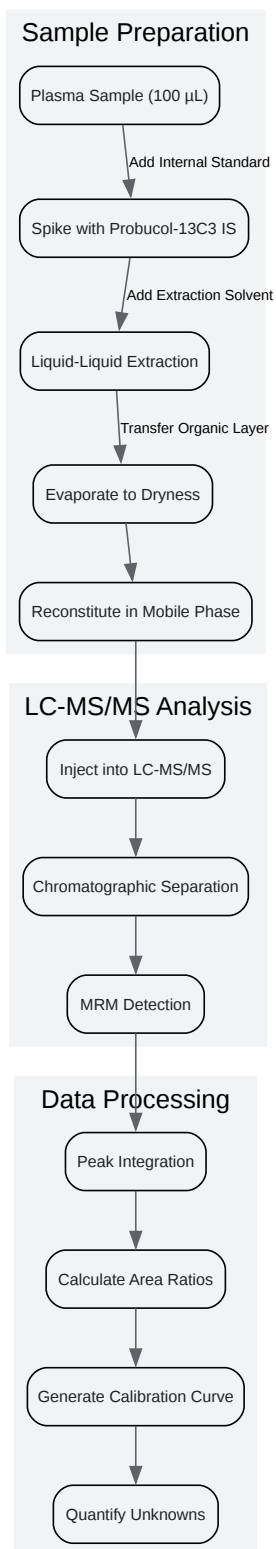
Data Analysis

- Integrate the peak areas for both Probucol and **Probucol-13C3**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression ($1/x^2$).
- Determine the concentration of Probucol in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

Experimental Workflow for Probucol Quantification

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Caption: Workflow for Probucol quantification using SID LC-MS/MS.

Probucol's Mechanism of Action

Probucol's mechanism of action is multifaceted, primarily impacting lipid metabolism and exhibiting strong antioxidant effects.[1][2][9] It lowers LDL cholesterol by increasing its catabolism and may also inhibit cholesterol synthesis.[10] A notable effect of Probucol is the reduction of HDL cholesterol, which is thought to be a consequence of its mechanism of action rather than a detrimental side effect.[3][11] This is partly due to the enhanced activity of cholesteryl ester transfer protein (CETP) and increased expression of scavenger receptor class B type I (SR-BI) in the liver, which facilitates reverse cholesterol transport.[9][11]

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